4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
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Overview
Description
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core with chlorine substituents at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be accomplished by treating the chlorinated product with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the chlorination and hydrochloride formation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced forms of the compound with fewer chlorine atoms or altered ring structures.
Scientific Research Applications
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: The base compound without the hydrochloride salt.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: The parent compound without chlorine substituents.
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: A mono-chlorinated derivative.
Uniqueness
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride is unique due to its dual chlorine substitution, which can significantly influence its reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-6-1-4-2-10-3-5(4)7(9)11-6;/h1,10H,2-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSSIEATHBDEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC(=C2CN1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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